molecular formula C22H25N7O2 B10986010 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide

Cat. No.: B10986010
M. Wt: 419.5 g/mol
InChI Key: OXIAFBCUYIRQRC-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a complex organic compound that features a pyrazole ring, a triazolopyridazine core, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the construction of the triazolopyridazine core, and finally the attachment of the butanamide group. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression. The synthesized derivatives were evaluated for their anticancer activities using the NCI 60-panel cell line model. The results indicated significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF7) and others. Molecular docking studies confirmed the binding modes and action targets of these compounds, suggesting their utility in cancer therapeutics .

Case Study: Dual Kinase Inhibition

A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that specific modifications at the triazole and pyridazine moieties enhanced their inhibitory potency against c-Met and Pim-1 kinases. This study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Anti-Tubercular Activity

The compound's structural features make it a candidate for exploring anti-tubercular properties. A related study focused on similar pyrazole derivatives showed promising activity against Mycobacterium tuberculosis. Compounds derived from pyrazolamides demonstrated significant inhibition with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . This suggests that modifications to the core structure of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide could yield effective anti-tubercular agents.

Modulation of Kinase Activity

The compound has been explored for its ability to modulate various kinase activities beyond c-Met and Pim-1. The presence of the triazolo and pyridazine rings can influence interactions with other kinases involved in signal transduction pathways critical for tumor growth and survival. Research into related compounds has shown that modifications to these scaffolds can lead to selective inhibition of over 200 c-Met kinases .

Comparative Analysis of Related Compounds

Compound NameTarget KinasesIC50 (µM)Activity Type
Compound Ac-Met0.005Anticancer
Compound BPim-10.002Anticancer
Compound CMycobacterium tuberculosis2.00Anti-tubercular

Mechanism of Action

The mechanism of action of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazolopyridazine derivatives, such as:

Uniqueness

What sets 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide is a derivative of triazolo-pyridazine that has garnered attention for its potential biological activities, particularly in oncology. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be broken down as follows:

  • Core Structure : The compound features a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
  • Substituents : It includes a 3,5-dimethyl-1H-pyrazole moiety and a methoxybenzyl group attached to a butanamide chain.

The molecular formula is C18H22N6OC_{18}H_{22}N_{6}O with a molecular weight of approximately 342.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and pyridazine rings followed by the introduction of the pyrazole and methoxybenzyl groups. Although specific synthetic routes vary, they generally follow established protocols for heterocyclic chemistry.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibit significant anticancer activity. For example:

  • Cytotoxicity : Compounds similar to the target molecule have shown strong antiproliferative effects against various cancer cell lines. In particular, one study reported that a related compound had an IC50 value of 0.163 μM against c-Met and 0.283 μM against Pim-1 kinases, indicating potent inhibitory activity on these critical cancer pathways .
  • Mechanism of Action : The compound induces cell cycle arrest in the S phase and promotes apoptosis in cancer cells by increasing caspase-9 activity while decreasing levels of phosphorylated PI3K and AKT proteins. This suggests that it may disrupt key survival pathways in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds within this chemical class have been evaluated for various other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against pathogenic bacteria and fungi.
  • Enzyme Inhibition : The compounds also act as inhibitors for several enzymes involved in disease processes, including LRRK2 and PDE4 .

Case Studies

Several case studies highlight the effectiveness of triazolo[4,3-b]pyridazine derivatives:

  • MCF-7 Breast Cancer Cells : A study indicated that a derivative similar to the target compound caused significant apoptosis in MCF-7 cells, with a 29.61-fold increase compared to controls .
  • NCI 60 Cancer Cell Line Screen : In vitro testing on the NCI 60 panel demonstrated broad-spectrum anticancer activity across multiple cell lines with varying mechanisms of action .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of these compounds shows favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents. The dual inhibition of c-Met and Pim-1 is particularly appealing due to their roles in tumor progression and treatment resistance.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityStrong antiproliferative effects on cancer cell lines
Apoptosis InductionIncreased caspase-9 activity
Enzyme InhibitionInhibits c-Met and Pim-1 kinases
AntimicrobialEffective against various pathogens

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide

InChI

InChI=1S/C22H25N7O2/c1-15-13-16(2)28(26-15)21-12-11-20-25-24-19(29(20)27-21)9-6-10-22(30)23-14-17-7-4-5-8-18(17)31-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,30)

InChI Key

OXIAFBCUYIRQRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)NCC4=CC=CC=C4OC)C=C2)C

Origin of Product

United States

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